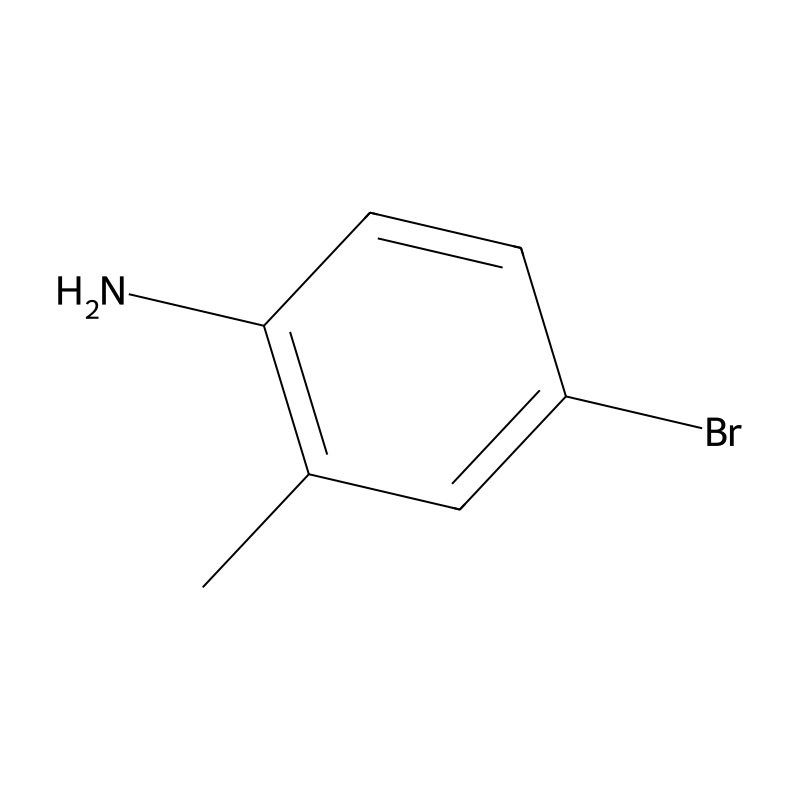

4-Bromo-2-methylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of 4-Bromo-2-methylphenol

Scientific Field: Organic Chemistry

Summary of Application: 4-Bromo-2-methylaniline is used in the preparation of 4-Bromo-2-methylphenol.

Development of Agrochemicals

Scientific Field: Agrochemistry

Summary of Application: 2-Bromo-4-Methyl-aniline, which is similar to 4-Bromo-2-methylaniline, finds applications in the development of agrochemicals, contributing to the formulation of crop protection agents and herbicides.

Synthesis of Iminophosphoranes

Summary of Application: 2-Bromo-4-methylaniline, which is similar to 4-Bromo-2-methylaniline, has been used in the synthesis of iminophosphoranes.

Synthesis of Dyes, Polymers, and Specialty Chemicals

Scientific Field: Materials Science

Summary of Application: 2-Bromo-4-Methyl-aniline, which is similar to 4-Bromo-2-methylaniline, finds applications in the synthesis of dyes, polymers, and specialty chemicals.

Palladium-Catalyzed Amination

Summary of Application: 2-Bromo-4-methylaniline, which is similar to 4-Bromo-2-methylaniline, has been used in palladium-catalyzed amination reactions.

Synthesis of 3,5-Dibromo-4-methylaniline

Summary of Application: 4-Bromo-2-methylaniline can be further brominated to produce 3,5-Dibromo-4-methylaniline.

4-Bromo-2-methylaniline is an organic compound with the molecular formula and a molecular weight of approximately 186.05 g/mol. It is classified as an aromatic amine, characterized by a bromine atom attached to the fourth carbon of a toluene derivative, specifically at the para position relative to the amino group. This compound appears as white to light red crystalline solids and has a melting point ranging from 57 °C to 59 °C and a boiling point of approximately 242.6 °C .

The compound is known for its potential applications in various chemical syntheses, particularly in the preparation of dyes, pharmaceuticals, and other organic compounds. It is also recognized for its unique properties due to the presence of both bromine and methyl groups, which influence its reactivity and biological activity.

- Electrophilic Aromatic Substitution: The bromine atom can direct electrophiles to the ortho and para positions relative to the amino group, facilitating further substitution reactions.

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Reduction Reactions: The compound can be reduced to yield corresponding amines or other derivatives under appropriate conditions .

Research indicates that 4-Bromo-2-methylaniline exhibits various biological activities. It has been studied for its potential as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it acts as an inhibitor of CYP1A2, suggesting potential implications in pharmacokinetics and drug interactions . Additionally, it has shown moderate toxicity profiles in acute toxicity studies, indicating that caution is warranted when handling this compound .

The synthesis of 4-Bromo-2-methylaniline typically involves several key steps:

- Aryl Protection: The process begins with protecting ortho-toluidine (2-methylaniline) using acetic anhydride to form N-(2-methylphenyl) acetamide.

- Bromination: This protected intermediate undergoes bromination using N-bromosuccinimide (NBS) to introduce the bromine atom at the para position.

- Deprotection: The final step involves hydrolysis of the acetamide group to yield 4-Bromo-2-methylaniline .

This method is noted for its efficiency and high purity yield.

4-Bromo-2-methylaniline finds applications across various fields:

- Dye Manufacturing: It serves as an intermediate in synthesizing azo dyes and other colorants.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activity.

- Chemical Research: It is utilized in laboratories for synthesizing complex organic molecules and studying reaction mechanisms .

Studies on interaction profiles suggest that 4-Bromo-2-methylaniline can interact with various biological systems. Its role as a cytochrome P450 inhibitor indicates potential drug-drug interactions when co-administered with other medications metabolized by this enzyme system. Furthermore, its acute toxicity suggests careful consideration is necessary when evaluating its safety in biological applications .

Several compounds share structural similarities with 4-Bromo-2-methylaniline. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5-Bromo-3-methylbenzene-1,2-diamine | 39478-78-9 | 0.97 |

| 3-Bromoaniline | 106-39-8 | 0.95 |

| 5-Bromo-o-toluidine | 39478-78-9 | 0.93 |

| 2-Amino-5-bromotoluene | 24596-19-8 | 0.93 |

| N,N-Dimethyl-4-bromoaniline | 74586-53-1 | 0.92 |

Uniqueness: What distinguishes 4-Bromo-2-methylaniline from these compounds is its specific arrangement of substituents that affects its reactivity profile and biological activity. The combination of a bromine atom at the para position and a methyl group at the ortho position creates unique steric and electronic effects not found in other similar compounds.

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H302 (91.49%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (91.49%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (91.49%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant